molecular formula C9H14N2O3 B1585136 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE CAS No. 86261-90-7

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

Cat. No.: B1585136
CAS No.: 86261-90-7
M. Wt: 198.22 g/mol
InChI Key: PFPUZMSQZJFLBK-UHFFFAOYSA-N
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Description

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7) is a methacrylate derivative featuring an imidazolidinone ring. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol . This compound is commonly supplied as a 25 wt.% solution in methyl methacrylate to enhance stability and handling . The imidazolidinone group contributes to hydrogen-bonding capacity, making it useful in polymer chemistry for applications requiring enhanced adhesion or biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for synthesizing 2-(2-OXO-1-IMIDAZOLIDINYL)ethyl methacrylate is through esterification of methacrylic acid derivatives with 2-(2-oxo-1-imidazolidinyl)ethanol.

  • Starting Materials:

    • 2-Propenoic acid, 2-methyl- (methacrylic acid)
    • 2-(2-oxo-1-imidazolidinyl)ethanol
  • Reaction Type:

    • Acid-catalyzed esterification
  • Catalysts:

    • Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote the ester bond formation.
  • Reaction Conditions:

    • Reflux conditions are maintained to drive the reaction towards ester formation.
    • Typical temperature range: 60–110°C depending on solvent choice and catalyst.
    • Reaction time varies from several hours to optimize yield and purity.
  • Purification:

    • The crude product is purified by distillation or recrystallization to remove unreacted starting materials and side products.

This method is well-established and widely reported in chemical synthesis literature due to its straightforward approach and relatively high yield of the desired ester compound.

Industrial Production Techniques

For industrial-scale synthesis, the process is often adapted to continuous flow systems to enhance efficiency, control, and scalability:

  • Continuous Flow Esterification:

    • Continuous reactors allow precise control over temperature, residence time, and mixing, which improves product consistency.
    • Use of immobilized acid catalysts or heterogeneous catalysts can facilitate catalyst recovery and reuse.
  • Catalyst Optimization:

    • Advanced catalysts, including solid acid catalysts or acid-functionalized resins, may replace traditional liquid acids to reduce corrosion and simplify downstream processing.
  • Process Optimization:

    • Reaction parameters such as molar ratios, solvent selection, and temperature are finely tuned to maximize conversion while minimizing side reactions.

The industrial approach focuses on balancing reaction kinetics with practical considerations like catalyst longevity, waste minimization, and energy efficiency.

Reaction Mechanism Insights

The esterification proceeds via the classical acid-catalyzed mechanism:

  • Protonation of the carboxyl group of methacrylic acid increases electrophilicity.
  • Nucleophilic attack by the hydroxyl group of 2-(2-oxo-1-imidazolidinyl)ethanol forms a tetrahedral intermediate.
  • Elimination of water yields the ester linkage forming this compound.

The imidazolidinyl group remains intact throughout the reaction, preserving the functional properties of the final compound.

Data Table: Typical Reaction Parameters for Laboratory Synthesis

Parameter Typical Value/Range Notes
Reactants molar ratio 1:1 to 1:1.2 (methacrylic acid : 2-(2-oxo-1-imidazolidinyl)ethanol) Slight excess of alcohol can drive reaction forward
Catalyst Sulfuric acid or p-toluenesulfonic acid (0.1–1% w/w) Acid catalyst to promote esterification
Solvent Toluene, benzene, or inert organic solvent Facilitates reflux and azeotropic removal of water
Temperature 80–110 °C Reflux temperature range
Reaction time 4–12 hours Depends on scale and catalyst loading
Purification method Vacuum distillation or recrystallization To isolate pure ester product
Yield 70–90% High yields achievable with optimized conditions

Alternative Synthetic Approaches

While esterification is the dominant method, alternative routes have been explored in research and patents for related methacrylate derivatives:

  • Transesterification:

    • Using methyl methacrylate and 2-(2-oxo-1-imidazolidinyl)ethanol with acid or base catalysis.
    • May offer milder conditions but requires removal of methanol byproduct.
  • Use of Activated Esters or Acid Chlorides:

    • Methacryloyl chloride reacting with 2-(2-oxo-1-imidazolidinyl)ethanol under base conditions.
    • Provides rapid reaction but requires handling of corrosive reagents.

These alternatives are less common due to cost, safety, and scalability considerations but may be advantageous in specialized synthesis.

Research Findings and Optimization Strategies

  • Catalyst Selection:

    • Studies indicate that p-toluenesulfonic acid provides better selectivity and less side reactions compared to sulfuric acid.
  • Solvent Effects:

    • Use of solvents that form azeotropes with water (e.g., toluene) improves water removal, driving esterification equilibrium forward.
  • Temperature Control:

    • Maintaining reflux temperature prevents decomposition of sensitive imidazolidinyl group.
  • Reaction Monitoring:

    • Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor conversion and purity.
  • Scale-up Considerations:

    • Continuous removal of water by azeotropic distillation or molecular sieves enhances yields in large-scale production.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Acid-Catalyzed Esterification Direct esterification of methacrylic acid with 2-(2-oxo-1-imidazolidinyl)ethanol Simple, high yield, widely used Requires strong acids, long reaction times
Transesterification Exchange between methyl methacrylate and alcohol Milder conditions Equilibrium reaction, requires methanol removal
Acid Chloride Route Reaction of methacryloyl chloride with alcohol Fast reaction Corrosive reagents, safety concerns
Continuous Flow Process Industrial scale with catalyst optimization High efficiency, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biomedical Applications

The compound has shown promise in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

  • Drug Delivery Systems : Its ability to form hydrophilic networks allows for controlled release of therapeutic agents. For instance, studies have demonstrated its use in delivering anti-cancer drugs effectively through polymeric micelles formed from its copolymers .

Polymer Chemistry

This compound is utilized as a monomer in the production of various copolymers, enhancing properties such as adhesion, flexibility, and thermal stability.

  • Copolymers : When copolymerized with other methacrylic or acrylic monomers, it improves mechanical properties and thermal resistance of the resulting materials. For example, copolymers containing this monomer have been used in coatings and adhesives .

Adhesives and Sealants

The compound's reactivity makes it suitable for formulating high-performance adhesives. Its incorporation into adhesive formulations has been shown to enhance bond strength and durability under various environmental conditions.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal investigated the efficacy of this compound-based nanoparticles for targeted drug delivery in cancer therapy. The findings indicated that these nanoparticles significantly improved the bioavailability of the drug while minimizing systemic toxicity compared to conventional delivery methods .

Case Study 2: Polymer Blends

Research on polymer blends incorporating this compound revealed that it enhances the mechanical properties of poly(methyl methacrylate) (PMMA). The modified PMMA exhibited improved impact resistance and thermal stability, making it suitable for applications in automotive and construction materials .

Mechanism of Action

The mechanism by which 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The imidazolidinyl group may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group(s)
This compound 86261-90-7 C₉H₁₄N₂O₃ 198.22 Imidazolidinone ring (two N atoms)
2-(3-Oxazolidinyl)ethyl methacrylate 46235-93-2 C₉H₁₅NO₃ 185.22 Oxazolidinyl ring (one O, one N atom)
[2-(Dimethylamino)ethyl methacrylate] (DMA) Not provided C₈H₁₅NO₂ 157.21 Dimethylamino group
2-(Methylthio)ethyl methacrylate 14216-23-0 C₇H₁₂O₂S 160.23 Methylthio (-S-) group

Key Observations :

  • The imidazolidinone group in the target compound provides dual nitrogen sites for hydrogen bonding, unlike the single heteroatom in oxazolidinyl derivatives .
  • 2-(3-Oxazolidinyl)ethyl methacrylate (CAS 46235-93-2) has a lower molecular weight (185.22 vs. 198.22) due to the absence of a second nitrogen atom in its ring structure .
  • Aminoalkyl methacrylates like DMA prioritize cationic functionality (quaternary ammonium groups), whereas the target compound emphasizes hydrogen-bonding interactions .

Physical Properties

  • Target Compound : Supplied as a solution in methyl methacrylate (25 wt.%), enhancing solubility and reducing viscosity for industrial processing .
  • 2-(3-Oxazolidinyl)ethyl Methacrylate : Typically a pure liquid with a specific gravity of ~0.94–1.11, used in coatings and adhesives .
  • Aminoalkyl Methacrylates (e.g., DMC-80): Higher purity (78.5–99.8%) and ionic character, making them suitable for water-soluble polymers .

Biological Activity

Overview

2-(2-OXO-1-IMIDAZOLIDINYL)ethyl methacrylate (CAS 86261-90-7) is a synthetic compound characterized by its unique structural features, including a propenoic acid group and an imidazolidinyl moiety. This compound has garnered attention for its potential applications in various fields such as drug delivery, polymer chemistry, and medicinal chemistry due to its biological activity.

The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its versatility in forming polymers and other derivatives that may enhance its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing active components that interact with biological targets.
  • Interaction with Enzymes : The imidazolidinyl group may stabilize the compound, enhancing its reactivity and allowing it to act on specific enzymes or receptors within cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : It has been shown to induce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative stress in cells. This property suggests potential therapeutic applications in conditions associated with oxidative damage .
  • Drug Delivery Systems : The ability of this compound to form biocompatible polymers makes it a candidate for drug delivery applications. Studies have demonstrated that polymers derived from this compound can encapsulate drugs effectively, enhancing their stability and release profiles under physiological conditions .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of drug-loaded nanocomposites based on this compound against cancer cell lines. Results indicate significant cytotoxicity, especially when combined with chemotherapeutic agents like cisplatin, suggesting its potential use in cancer therapy .

Case Study 1: Antioxidant Activity

A study investigated the effects of this compound on SOD activity in rat tissues. The results indicated a significant increase in SOD levels post-treatment, highlighting its role in enhancing antioxidant defenses against oxidative stress.

TreatmentHeart SOD Activity (U/mg Protein)Liver SOD Activity (U/mg Protein)Lung SOD Activity (U/mg Protein)
Control157 ± 8278 ± 3799 ± 12
Compound Treatment194 ± 14*444 ± 68*134 ± 7*

*P < 0.05 compared with saline control .

Case Study 2: Drug Delivery Efficacy

In a controlled study involving a nanogel composed of this compound, researchers observed enhanced drug loading efficiencies and release rates for cisplatin at specific temperatures and pH levels. The nanogel demonstrated biocompatibility and significant cytotoxicity against HepG2 cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate?

Methodological Answer: The compound is typically synthesized via esterification of methacrylic acid derivatives with functionalized imidazolidinone precursors. A common approach involves reacting methacryloyl chloride with 2-(2-oxoimidazolidin-1-yl)ethanol under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions. Purification often involves fractional distillation or column chromatography to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is commercially available as a 25 wt.% solution in methyl methacrylate, which stabilizes it against premature polymerization . Store at 2–8°C in amber glass containers to prevent light-induced degradation. Avoid prolonged exposure to oxygen and moisture, as these can trigger hydrolysis or radical-initiated polymerization .

Q. What key physico-chemical properties are critical for experimental design?

Methodological Answer: Key properties include:

  • Boiling point : Predicted to be ~511.9°C (extrapolated from analogous compounds) .
  • Density : Estimated at 1.323 g/cm³ .
  • Log Pow : Limited data, but computational models suggest moderate hydrophilicity due to the imidazolidinone ring .
    These values guide solvent selection, reaction temperature, and purification methods.

Q. What analytical methods confirm the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the methacrylate backbone and imidazolidinone ring protons .
  • FT-IR : Peaks at ~1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch) confirm functional groups .
  • HPLC/GC : Quantify purity (>98%) and detect residual monomers or solvents .

Advanced Research Questions

Q. How does the imidazolidinone ring influence polymerization kinetics and material properties?

Methodological Answer: The ring introduces steric hindrance and hydrogen-bonding capability, slowing radical polymerization kinetics compared to unsubstituted methacrylates. Kinetic studies (e.g., using DSC or real-time FT-IR) show a 20–30% reduction in propagation rate constants. The resulting polymers exhibit enhanced thermal stability (Tg_g increased by ~15°C) due to restricted chain mobility .

Q. What strategies mitigate premature polymerization during synthesis or storage?

Methodological Answer:

  • Add radical inhibitors (e.g., 100–200 ppm hydroquinone or BHT) to the methyl methacrylate solvent .
  • Conduct reactions under nitrogen and use low-temperature initiators (e.g., AIBN at 60–70°C) to control initiation .
  • Monitor oxygen levels, as trace O2_2 acts as a scavenger but excess inhibits polymerization .

Q. How can computational methods predict the compound’s reactivity in copolymer systems?

Methodological Answer:

  • DFT calculations : Model the electron density of the methacrylate double bond and imidazolidinone ring to predict reactivity ratios (e.g., Q-e scheme) .
  • Molecular dynamics simulations : Assess steric effects on chain propagation in copolymerization with styrene or acrylates .

Q. How should researchers resolve contradictions in reported polymerization data (e.g., conflicting Tg values)?

Methodological Answer:

  • Cross-validate techniques : Compare DSC (for Tg_g) with DMA to account for measurement variability .
  • Control molecular weight : Use GPC to ensure consistent Mn (e.g., 50–100 kDa) across studies, as Tg_g is Mn-dependent .
  • Standardize curing conditions : Post-polymerization thermal treatment (e.g., 80°C for 24 hr) minimizes residual stress .

Q. What role does this compound play in stimuli-responsive or bioactive polymers?

Methodological Answer: The imidazolidinone moiety enables pH-responsive behavior (protonation/deprotonation at pH 4–6) and hydrogen bonding with biomolecules. Applications include:

  • Drug delivery : Conjugation with anticancer agents via Michael addition to the methacrylate group .
  • Smart coatings : Swelling transitions in response to urea (via ring-opening interactions) .

Q. How can researchers optimize reaction yields in scaled-up syntheses?

Methodological Answer:

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance esterification efficiency .
  • In-line analytics : Use PAT tools (e.g., Raman spectroscopy) for real-time monitoring of conversion .

Properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-7(2)8(12)14-6-5-11-4-3-10-9(11)13/h1,3-6H2,2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPUZMSQZJFLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074635
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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CAS No.

86261-90-7
Record name N-[2-Methacryloyloxyethyl]ethyleneurea
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Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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Record name 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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